2-Methylundecane
Overview
Description
2-Methylundecane is an alkane with the molecular formula C12H26 . It is a straight-chain alkane with eleven carbon atoms and a methyl group attached to the second carbon . It is a natural product found in Zingiber officinale .
Synthesis Analysis
The synthesis of 2-Methylundecane can be achieved through the Fischer–Tropsch synthesis . The Fischer–Tropsch synthesis is a collection of chemical reactions that converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons .Molecular Structure Analysis
The molecular structure of 2-Methylundecane consists of a chain of eleven carbon atoms with a methyl group attached to the second carbon . The IUPAC name for 2-Methylundecane isCCCCCCCCCC(C)C
. Physical And Chemical Properties Analysis
2-Methylundecane has a molecular weight of 170.33 g/mol . It has a computed XLogP3-AA value of 6.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Polypropylene Functionalization
The compound 2-methylundecane has been studied for its reactivity with various monomers in the presence of peroxide initiators. One significant application noted was in the functionalization of isotactic polypropylene (IPP) and atactic polypropylene (APP) with different agents like α-methylstyrene (MES), diethylfumarate, and diethylamaleate. The study revealed that the extent of functionalization was contingent on the microstructure of the polypropylene, and it ranged between 0.5–8.0% by weight, depending on whether IPP or APP was used. However, these functionalization experiments also indicated some degree of thermal degradation, although crosslinking was minimal (Ruggeri et al., 1983).
Synthesis of Fragrance Materials
2-Methylundecane is a fragrance ingredient in the family of branched-chain saturated alcohols. These compounds are characterized by having one hydroxyl group per molecule and a carbon chain ranging from C4 to C12 with one or several methyl side chains. A review covering the toxicologic and dermatologic aspects of 2-methylundecanol highlighted its significant use in the fragrance industry. The review emphasized that this document should be read in conjunction with the safety assessment of the entire group of branched-chain saturated alcohols for a comprehensive understanding of the safe use of these materials in fragrances (Mcginty et al., 2010).
Microbial Degradation of Long-Chain Methyl Ketones
Research into the microbial utilization of long-chain methyl ketones has revealed the widespread presence of soil microorganisms capable of utilizing these compounds, such as 2-methylundecane, as growth substrates. A particular strain of Pseudomonas isolated from soil was found to degrade 2-tridecanone, a related compound, into several products including 1-undecanol and undecanoic acid. This study underscored the existence of a unique mechanism involving subterminal oxidation for the biological degradation of long-chain aliphatic methyl ketones (Forney et al., 1967).
Solvent Substitute for Green Extraction of Natural Products
2-Methyloxolane (2-MeOx), though not the same as 2-methylundecane, is another compound that has been extensively researched for its potential as an environmentally and economically viable alternative to traditional petroleum-based solvents for the extraction of lipophilic natural products and food ingredients. This research has implications for the broader category of methylated hydrocarbons, including 2-methylundecane, in terms of their potential use as sustainable alternatives in industrialapplications (Rapinel et al., 2020).
Synthesis of Pheromones
In the field of entomology and pest control, the synthesis of pheromones often involves complex chemical reactions, and 2-methylundecane plays a role in these syntheses. For instance, the stereochemistry of the sex attractant of various species of pine sawflies was established through the synthesis of compounds involving 2-methylundecane. The process involved the preparation of the alcohol moiety of each pheromone by coupling Grignard reagent of a C12 block with tosylate of a C5 block, where the C12 blocks were prepared from (R)-(+)-pulegone and included (R)- and (S)-1-bromo-2-methylundecane (Kikukawa et al., 1984).
Safety And Hazards
properties
IUPAC Name |
2-methylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOHISYCKPIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873241 | |
Record name | 2-Methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylundecane | |
CAS RN |
7045-71-8, 31807-55-3 | |
Record name | 2-Methylundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylundecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031807553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isododecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLUNDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H40FL8477B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Citations
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